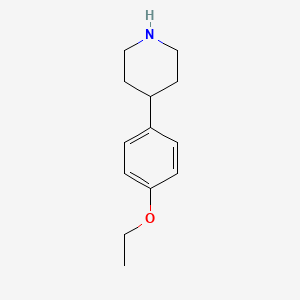

4-(4-Ethoxyphenyl)piperidine

Description

BenchChem offers high-quality 4-(4-Ethoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJQKQLKJMWIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614913 | |

| Record name | 4-(4-Ethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760150-51-4 | |

| Record name | 4-(4-Ethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Ethoxyphenyl)piperidine: Technical Profile & Synthesis Guide

The following technical guide details the chemical identity, synthesis, and critical applications of 4-(4-Ethoxyphenyl)piperidine , a significant pharmacophore in medicinal chemistry and a regulated impurity in pharmaceutical manufacturing.

Executive Summary

4-(4-Ethoxyphenyl)piperidine is a 4-arylpiperidine scaffold used primarily as a building block in the synthesis of central nervous system (CNS) active agents, including analgesics and antipsychotics.[1][2] In the pharmaceutical industry, it holds critical status as a process-related impurity (specifically in Paroxetine manufacturing), where its presence must be strictly controlled under ICH Q3A/B guidelines. This guide provides the definitive chemical data, synthesis pathways, and handling protocols for researchers and quality assurance professionals.

Part 1: Identity & Physicochemical Profile

Nomenclature & Identifiers

This compound is often confused with its complex derivatives (e.g., Paroxetine Impurity C). The data below refers strictly to the core piperidine structure.

| Identifier | Value |

| CAS Number (Free Base) | 760150-51-4 |

| CAS Number (HCl Salt) | 170856-82-3 |

| IUPAC Name | 4-(4-Ethoxyphenyl)piperidine |

| Common Synonyms | 4-(p-Ethoxyphenyl)piperidine; 4-(4-Ethoxyphenyl)piperidine hydrochloride (salt form) |

| Molecular Formula | C₁₃H₁₉NO |

| SMILES | CCOC1=CC=C(C=C1)C2CCNCC2 |

| InChI Key | AKFKGPKEVRALPL-UHFFFAOYSA-N |

Physicochemical Properties

Note: The free base is typically an oil or low-melting solid, while the hydrochloride salt is a stable crystalline solid.

| Property | Data | Context |

| Molecular Weight | 205.30 g/mol | Free Base |

| Molecular Weight | 241.76 g/mol | HCl Salt |

| Physical State | Viscous Liquid / Low-melting Solid | Free Base (at RT) |

| Melting Point | >200°C (Decomposes) | HCl Salt typically melts with decomp.[3] |

| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic; crosses BBB effectively |

| pKa | ~9.5 - 10.0 | Basic piperidine nitrogen |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility (Free Base) |

Part 2: Structural Analysis & Pharmacophore Utility

The 4-arylpiperidine moiety is a "privileged scaffold" in drug discovery. The 4-ethoxy substitution specifically modulates the lipophilicity and metabolic stability of the ring system compared to the more common 4-fluoro (Haloperidol-like) or 4-phenyl (Pethidine-like) analogs.

Key Structural Features:

-

Basic Nitrogen: The secondary amine at position 1 is the primary handle for derivatization (alkylation/acylation) and is essential for receptor binding (e.g., ionic interaction with Asp residue in GPCRs).

-

4-Ethoxy Group:

-

Lipophilicity: Increases LogP compared to 4-methoxy or 4-hydroxy, enhancing blood-brain barrier (BBB) penetration.

-

Metabolism: The ethoxy group is a metabolic soft spot, susceptible to O-dealkylation by CYP450 enzymes (CYP2D6), yielding the phenol metabolite.

-

Part 3: Synthesis & Manufacturing

Method A: De Novo Synthesis (Grignard Route)

This is the standard laboratory route for creating the 4-arylpiperidine core when it is not commercially available.

Protocol:

-

Grignard Formation: React 1-bromo-4-ethoxybenzene with Magnesium turnings in dry THF to form the Grignard reagent.

-

Addition: Add N-benzyl-4-piperidone dropwise at 0°C. The benzyl group protects the nitrogen.

-

Dehydration: Treat the resulting tertiary alcohol with concentrated HCl/Acetic Acid reflux to form the alkene (tetrahydropyridine).

-

Reduction: Hydrogenation (H₂/Pd-C) reduces the double bond and simultaneously removes the benzyl protecting group (if conditions allow) or requires a separate debenzylation step.

Figure 1: General synthesis pathway via Grignard addition and hydrogenation.

Method B: The "Paroxetine Impurity" Pathway (Process Origin)

In the context of Paroxetine manufacturing, this compound arises as a degradation product or side-reaction byproduct.

-

Mechanism: During the synthesis of Paroxetine (which contains a 4-fluorophenyl group), if the reaction solvent is ethanol and strong base is present, a nucleophilic aromatic substitution (

) can occur. The ethoxide ion ( -

Significance: This transforms the active drug scaffold into the "Des-fluoro, Ethoxy" analog, which is a regulated impurity.

Figure 2: Formation mechanism of the 4-ethoxy impurity during pharmaceutical processing.

Part 4: Applications in Drug Development[4]

Structure-Activity Relationship (SAR) Studies

Researchers utilize 4-(4-ethoxyphenyl)piperidine to probe the "lipophilic pocket" of GPCRs.

-

Opioid Receptors: In fentanyl and pethidine analogs, the 4-substituent dictates potency. The ethoxy group provides steric bulk and hydrophobicity, often increasing affinity for the

-opioid receptor compared to the unsubstituted phenyl ring. -

Sigma Receptors: 4-phenylpiperidines are classic sigma-1 receptor ligands. The ethoxy derivative is used to optimize selectivity against off-target dopaminergic binding.

Analytical Reference Standard

This compound is essential for Quality Control (QC) in SSRI manufacturing.

-

Use Case: It is used as a reference standard to quantify "Impurity C" in Paroxetine batches via HPLC.

-

Detection: Typically analyzed using Reverse-Phase HPLC (C18 column) with UV detection at 295 nm (due to the electron-rich ethoxy-benzene chromophore).

Part 5: Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential volatility and amine odor.

-

Storage: Store the HCl salt at room temperature, desiccated. The free base should be stored under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the amine.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 549792, 4-(4-Ethoxyphenyl)piperidine. PubChem. Available at: [Link]

-

European Pharmacopoeia (Ph. Eur.). Paroxetine Hydrochloride Hemihydrate: Impurity C. EDQM. Available at: [Link]

Sources

Technical Whitepaper: Comparative Analysis of 4-(4-Methoxyphenyl)piperidine vs. 4-(4-Ethoxyphenyl)piperidine

Executive Summary

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the structural backbone for diverse therapeutic classes including mu-opioid receptor agonists (e.g., Meperidine), NMDA receptor antagonists (e.g., Ifenprodil), and SSRIs (e.g., Paroxetine).

This technical guide provides a rigorous comparison between two specific analogs: 4-(4-methoxyphenyl)piperidine and 4-(4-ethoxyphenyl)piperidine . While structurally similar, the transition from a methoxy to an ethoxy substituent at the para-position introduces critical physicochemical and pharmacokinetic shifts. This guide analyzes these shifts, detailing their impact on lipophilicity, metabolic stability (O-dealkylation rates), and synthetic pathways, providing actionable insights for lead optimization and impurity profiling.

Physicochemical Profiling

The substitution of a methyl group with an ethyl group is a classic bioisosteric replacement, yet it alters the molecular volume and lipophilicity significantly enough to impact blood-brain barrier (BBB) penetration and receptor binding kinetics.

Table 1: Comparative Physicochemical Properties

| Property | 4-(4-Methoxyphenyl)piperidine | 4-(4-Ethoxyphenyl)piperidine | Impact Analysis |

| Formula | C₁₂H₁₇NO | C₁₃H₁₉NO | One methylene unit difference (-CH₂-). |

| Mol. Weight | 191.27 g/mol | 205.30 g/mol | Slight increase in mass; negligible effect on diffusion. |

| cLogP (Est.) | ~1.8 - 2.1 | ~2.3 - 2.6 | Critical: The ethoxy analog is ~0.5 log units more lipophilic, enhancing CNS penetration but potentially reducing solubility. |

| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | Identical hydrogen bonding capacity. |

| Rotatable Bonds | 2 | 3 | Ethoxy group adds rotational freedom, entropic penalty upon binding may be higher. |

| pKa (Base) | ~9.8 (Piperidine N) | ~9.8 (Piperidine N) | The para-alkoxy effect on the distant nitrogen pKa is negligible; both exist primarily as cations at physiological pH. |

Synthetic Architecture

The synthesis of both analogs typically proceeds via a Grignard addition to a protected 4-piperidone, followed by dehydration and hydrogenation. However, the choice of the starting aryl bromide dictates the cost and impurity profile.

Core Synthetic Pathway (Grignard Route)

The synthesis requires strict moisture control during the organometallic formation. The N-benzyl protection is preferred over N-Boc for this route due to the harsh acidic conditions often used in the dehydration step.

Figure 1: Divergent synthesis of alkoxy-phenylpiperidines via the Grignard route. The "Reagent" node determines the final alkoxy chain length.

Pharmacological & Metabolic Divergence

The "Methyl vs. Ethyl" switch is not merely cosmetic; it fundamentally alters how the molecule interacts with Cytochrome P450 enzymes and target receptors.

Metabolic Stability (O-Dealkylation)

Both molecules are substrates for CYP2D6 and CYP3A4, undergoing O-dealkylation to form the corresponding phenol (4-(4-hydroxyphenyl)piperidine).

-

Methoxy: Rapid O-demethylation. The methyl group is sterically accessible and electronically activated for oxidation.

-

Ethoxy: Slower O-deethylation. The additional methylene group introduces steric bulk, often retarding the rate of oxidative attack by the heme iron of CYP450. This can prolong the half-life (

) of the ethoxy analog compared to the methoxy.

Structural-Activity Relationship (SAR) Logic

-

Steric Clashes: In tight binding pockets (e.g., certain GPCR orthosteric sites), the ethoxy tail may clash with residues that accommodate the smaller methoxy group.

-

Hydrophobic Capture: Conversely, if the pocket has a hydrophobic extension, the ethoxy group contributes additional van der Waals binding energy (

), potentially increasing potency.

Figure 2: Decision tree illustrating the pharmacological consequences of the alkoxy substitution.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Ethoxyphenyl)piperidine (Scale: 10 mmol)

This protocol assumes the use of N-benzyl-4-piperidone to ensure stability.

-

Reagent Preparation: In a flame-dried 3-neck flask under Argon, add magnesium turnings (12 mmol, 0.29 g) and a crystal of iodine. Add 4-bromo-phenetole (4-ethoxybromobenzene) (10 mmol, 2.01 g) in anhydrous THF (15 mL) dropwise. Reflux for 1 hour to form the Grignard reagent.

-

Addition: Cool the Grignard solution to 0°C. Add N-benzyl-4-piperidone (10 mmol, 1.89 g) in THF (10 mL) dropwise over 20 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate.

-

Dehydration: Dissolve the crude alcohol in 6M HCl (20 mL) and reflux for 4 hours (converts alcohol to alkene). Neutralize with NaOH and extract with DCM.

-

Hydrogenation: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi H₂ for 12 hours. (This step reduces the double bond AND removes the benzyl group).

-

Purification: Filter catalyst. Concentrate. Recrystallize the HCl salt from Ethanol/Ether.

Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

To empirically verify the cLogP difference.

-

System: Octanol/Water (phosphate buffered saline, pH 7.4).

-

Procedure: Dissolve 1 mg of the test compound in 1 mL of octanol saturated with buffer. Add 1 mL of buffer saturated with octanol.

-

Equilibration: Vortex for 30 minutes; centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.-

Expected Result: Ethoxy analog should show ~3x higher concentration in the octanol phase compared to the methoxy analog.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

Smith, R.V.[1] & Rosazza, J.P. (1974). Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls. Archives of Biochemistry and Biophysics. (Demonstrates comparative kinetics of methoxy vs ethoxy dealkylation). Retrieved from [Link]

-

Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. (Discusses the phenyl-axial vs equatorial preference in opioid binding). Retrieved from [Link]

-

European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate: Impurity C. (Identifies the 4-ethoxy analog as a specific process impurity). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 4-(4-Ethoxyphenyl)piperidine Hydrochloride

Executive Summary

This technical guide details the solubility profile and determination protocols for 4-(4-Ethoxyphenyl)piperidine hydrochloride , a critical pharmacophore often utilized as a scaffold in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and various opioid receptor ligands.

While the hydrochloride salt form significantly enhances aqueous solubility compared to its free base, the presence of the lipophilic 4-ethoxyphenyl moiety introduces thermodynamic constraints. This guide provides a self-validating experimental framework to determine its precise thermodynamic solubility, predicted to lie within the 10–50 mg/mL range in deionized water, with sharp pH-dependent sensitivity.

Physicochemical Profile & Theoretical Grounding

Chemical Identity[1][2]

-

Compound: 4-(4-Ethoxyphenyl)piperidine hydrochloride

-

Core Structure: A saturated piperidine ring substituted at the 4-position with a para-ethoxyphenyl group.[1]

-

Salt Form: Hydrochloride (HCl), providing a protonated nitrogen center (

) and a chloride counter-ion. -

Molecular Weight: ~241.76 g/mol (Free base ~205.3 g/mol + HCl ~36.46 g/mol ).

Mechanistic Solubility Prediction

The solubility of this compound is governed by the competition between the crystal lattice energy (solid state interactions) and the solvation energy (interaction with water).

-

The Hydrophilic Head: The protonated piperidine nitrogen acts as the primary hydration center. The ionic interaction between the ammonium cation and water molecules drives dissolution.

-

The Lipophilic Tail: The 4-ethoxyphenyl group is highly hydrophobic. The ethoxy substituent increases the partition coefficient (LogP) compared to a simple phenyl ring, theoretically reducing aqueous solubility.

-

Reference Anchor: 4-Phenylpiperidine HCl has good solubility; the addition of the ethoxy group (+

) adds steric bulk and lipophilicity (estimated

-

-

pH Sensitivity: As a salt of a weak base (piperidine pKa

10–11), the compound’s solubility is pH-dependent.-

pH < pKa (Acidic/Neutral): High solubility (Ionized form dominates).

-

pH > pKa (Basic): Drastic precipitation of the free base.

-

Visualization: Solubility Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the critical pH-dependent "switch" that researchers must control during experimentation.

Figure 1: Thermodynamic equilibrium showing the reversible transition between the soluble ionic species and the insoluble free base, governed by solution pH.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Do not rely on kinetic solubility (e.g., DMSO stock dilution) for development data. The following Shake-Flask Protocol is the gold standard for generating robust thermodynamic data.

Reagents & Equipment

-

Solvent: HPLC-grade Water (degassed) or Phosphate Buffer (pH 6.8, pH 7.4).

-

Agitation: Orbital Shaker or Temperature-controlled shaking water bath.

-

Filtration: 0.45 µm PVDF or PTFE syringe filters (Nylon may bind the phenyl ring).

-

Analysis: HPLC-UV (C18 Column).

Step-by-Step Methodology

Step 1: Saturation (The "Overload")

Add the compound to 10 mL of water in a glass vial until undissolved solid remains visible.

-

Guidance: Start with 500 mg (aiming for 50 mg/mL). If it dissolves completely, add more until a persistent suspension is formed.

-

Why: Equilibrium requires the presence of the solid phase to define the chemical potential limit.

Step 2: Equilibration

Incubate the vials at 25°C ± 0.1°C for 24 to 48 hours with constant agitation (200 rpm).

-

Check: Verify pH at T=0 and T=24h. The dissolution of HCl salts can lower the pH of unbuffered water significantly. If pH drops < 3, the solubility measured is that of the salt in its own acid; for biorelevance, use buffered media.

Step 3: Phase Separation

Stop agitation and allow the suspension to settle for 1 hour.

-

Action: Withdraw 1 mL of supernatant and filter through a 0.45 µm PVDF filter .

-

Pre-saturation: Discard the first 200 µL of filtrate to saturate the filter membrane and prevent drug loss.

Step 4: Quantification (HPLC-UV)

Dilute the filtrate (e.g., 1:100) with mobile phase to fit the linear calibration range.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).

-

Wavelength: 254 nm (Phenyl absorption) or 220 nm (Amide/Ring backbone).

-

Flow Rate: 1.0 mL/min.[2]

Visualization: Experimental Workflow

Figure 2: The "Shake-Flask" workflow ensures thermodynamic equilibrium is reached before quantification, eliminating kinetic artifacts.

Data Interpretation & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Solubility < 1 mg/mL | Unexpectedly low. Likely "Common Ion Effect" if measured in HCl/Saline. | Measure in pure water or phosphate buffer (no excess Cl- ions). |

| pH Drift (Acidic) | The HCl salt dissociates, releasing protons. | Record final pH.[3] This is the "native pH" solubility. For neutral pH solubility, strong buffering is required. |

| New Peak in HPLC | Hydrolysis of the ethoxy group (rare) or oxidation. | Check for 4-hydroxypiperidine derivatives.[1][4][5][6] Store samples in amber glass. |

The Common Ion Effect

Be cautious when testing solubility in Simulated Gastric Fluid (SGF) or saline. The high concentration of Chloride ions (

-

Expectation: Solubility in 0.9% NaCl will be lower than in pure water.

References

- Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validates pH-solubility profiles for basic drugs).

-

PubChem . Compound Summary: 4-Phenylpiperidine hydrochloride (Analogous Structure).[7] National Library of Medicine. Available at: [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. (Methodology reference).

- ChemIDplus. 4-(4-Ethoxyphenyl)piperidine Data. U.S. National Library of Medicine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. uspnf.com [uspnf.com]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0 [ganeshremedies.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemscene.com [chemscene.com]

Introduction: The 4-Arylpiperidine Core as a Privileged Scaffold

An In-depth Technical Guide to 4-Arylpiperidine Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural alkaloids.[1][2] When substituted with an aryl group at the 4-position, it gives rise to the 4-arylpiperidine motif, a "privileged scaffold" of profound importance, particularly in the discovery of agents targeting the central nervous system (CNS).[3] This structural framework offers a unique combination of properties: a basic nitrogen atom that is typically protonated at physiological pH, providing a key interaction point for many receptors, and a rigid cyclic structure that correctly orients the aryl group and other substituents for optimal target engagement.[3] The versatility of this scaffold allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of drugs for a wide range of therapeutic areas, including pain management, psychiatric disorders, and neurological diseases.[4][5]

Pharmacological Significance and Key Biological Targets

The therapeutic diversity of 4-arylpiperidine derivatives stems from their ability to bind with high affinity to several critical G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The orientation of the aryl group and the substitution pattern on the piperidine nitrogen are principal determinants of target selectivity.

Opioid Receptors: A Legacy in Analgesia

The 4-arylpiperidine structure is synonymous with the development of potent opioid analgesics, most notably fentanyl and its analogues.[6] These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a key mediator of analgesia.[7] The interaction involves the protonated piperidine nitrogen forming a crucial ionic bond with a conserved aspartate residue in the receptor's transmembrane domain III, while the N-acyl and 4-aryl groups engage with other hydrophobic pockets.[7] The profound potency of drugs like fentanyl underscores the optimal fit of this scaffold within the MOR binding site.[6]

Dopamine and Serotonin Transporters: Modulating Neurotransmission

The 4-arylpiperidine core is also central to drugs that modulate monoamine neurotransmission by inhibiting the dopamine transporter (DAT) and/or the serotonin transporter (SERT).[8][9]

-

Dopamine Transporter (DAT) Inhibitors: By blocking the reuptake of dopamine, these agents increase dopaminergic signaling. This mechanism is fundamental to the action of certain atypical antidepressants and psychostimulants. The orientation and electronics of the aryl group are critical for potent DAT inhibition.[9]

-

Selective Serotonin Reuptake Inhibitors (SSRIs): The blockbuster antidepressant paroxetine is a classic example of a 4-arylpiperidine derivative that functions as a potent and selective SERT inhibitor.[4] The specific stereochemistry and substitution pattern of paroxetine are essential for its high affinity and selectivity for SERT over other monoamine transporters.

Sigma Receptors: A Target for Neurological and Psychiatric Disorders

Sigma receptors, once misidentified as a type of opioid receptor, are now recognized as unique protein targets involved in various cellular functions and implicated in neuropsychiatric conditions.[10] The 4-arylpiperidine scaffold is found in numerous high-affinity sigma-1 (σ₁) receptor ligands, including the well-known antipsychotic Haloperidol.[10][11] These ligands often feature a basic nitrogen connected via a carbon chain to the piperidine N1 position, a feature that promotes potent sigma receptor binding.[12] The development of selective σ₁ ligands is an active area of research for potential antipsychotic and neuroprotective agents.[10][13]

Core Principles of Structure-Activity Relationships (SAR)

The pharmacological profile of a 4-arylpiperidine derivative can be systematically modified by altering three key structural components: the substituent on the piperidine nitrogen (R¹), the aryl ring at the 4-position (Ar), and the piperidine ring itself.

-

N1-Substituent (R¹): This position is critical for modulating potency and target selectivity. For opioid receptor ligands, a short alkyl chain (e.g., methyl) is often found in antagonists, while a phenethyl group is characteristic of potent agonists like fentanyl. For sigma receptor ligands, a longer chain connecting to another aromatic group often enhances affinity.[12]

-

C4-Aryl Group (Ar): The nature and substitution pattern of the aryl ring are primary determinants of activity.

-

For opioid antagonists, a hydroxyl group on the phenyl ring (particularly at the meta position) is crucial for high affinity.[14]

-

In DAT inhibitors, bulky groups like diphenylmethoxy can significantly increase potency.[8]

-

For many CNS targets, a para-fluorophenyl group is a common feature, as seen in Haloperidol and Paroxetine, which can enhance binding and block metabolic oxidation.[4]

-

-

Piperidine Ring Stereochemistry: For derivatives with additional substituents on the piperidine ring, such as a 3-methyl group, the relative stereochemistry (cis vs. trans) can have a dramatic impact on binding affinity and efficacy. This highlights the importance of precise three-dimensional arrangement for optimal receptor fit.[14]

Quantitative SAR Data: Opioid Receptor Antagonists

The following table summarizes the SAR for a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, demonstrating how modifications to the C4-aryl group affect binding affinity at the μ (mu), κ (kappa), and δ (delta) opioid receptors.[14]

| Compound | R Group (Aryl Substituent) | μ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| 1 (Lead) | 3-OH | 0.6 | 1.8 | 39 |

| 2 | 2-OH | 1.9 | 15 | 118 |

| 3 | 4-OH | 11 | 22 | 260 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |

| Data sourced from a comparative analysis of published studies on opioid receptor antagonists.[14] |

Causality Analysis: The data clearly show that a hydroxyl group at the meta-position (Compound 1) provides the highest affinity for the μ-receptor. Moving the hydroxyl to the ortho or para positions (Compounds 2 and 3) or masking it as a methyl ether (Compound 4) significantly reduces affinity. This strongly suggests the presence of a specific hydrogen bond donor/acceptor site within the μ-receptor pocket that optimally interacts with a meta-phenol.

Synthetic Strategies and Methodologies

The synthesis of 4-arylpiperidines can be approached in several ways, typically involving either the construction of the piperidine ring or the introduction of the aryl group onto a pre-existing piperidine core.

Representative Experimental Protocol: Synthesis of 1-Benzyl-4-(4-fluorobenzoyl)piperidine

This protocol describes the synthesis of a 4-aroylpiperidine, a key intermediate that can be further modified (e.g., reduction of the ketone) to access a wide range of derivatives. The methodology is adapted from a reported synthesis of selective sigma-1 receptor ligands.[10]

Self-Validation and Causality: This two-step process is robust. Step 1 (N-alkylation) utilizes a standard base-catalyzed substitution, where sodium acetate acts as a mild base to deprotonate the piperidine hydrochloride, allowing the free amine to act as a nucleophile. Using aqueous ethanol as a solvent is a practical choice for dissolving both the salt starting material and the organic benzyl bromide. Step 2 (acylation) is not explicitly part of the cited reference for this specific compound but represents a logical subsequent transformation common in the field.

Methodology:

-

Step 1: N-Alkylation

-

To a solution of 4-(4-fluorobenzoyl)piperidine hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the free base.

-

Add the desired substituted benzyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the remaining aqueous residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the N-benzylated piperidine derivative.

-

-

Step 2: Conversion to HCl Salt (for purification/handling)

-

Dissolve the purified free base from Step 1 in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of methanolic HCl (1.2 eq) dropwise while stirring.

-

Stir for 30 minutes. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry to obtain the final product as its hydrochloride salt.[10]

-

Case Studies: Landmark 4-Arylpiperidine Drugs

Haloperidol: An Antipsychotic Benchmark

-

Mechanism of Action: Haloperidol is a typical antipsychotic that primarily functions as a potent antagonist of the dopamine D2 receptor.[4] Its 4-arylpiperidine core, featuring a 4-chlorophenyl group, is essential for its high-affinity binding. The long butyrophenone chain attached to the piperidine nitrogen also contributes significantly to its D2 receptor antagonism.

-

Synthetic Insight: The synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[15] The key 4-arylpiperidine intermediate can itself be prepared from 4-phenylpyridine or via multi-step sequences starting from simpler materials.[16][17]

Fentanyl: A Potent Opioid Analgesic

-

Mechanism of Action: First synthesized in 1960, Fentanyl is a potent synthetic opioid agonist that is approximately 100 times more potent than morphine.[6][18] Its analgesic effects are mediated by strong agonism at μ-opioid receptors. The N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide structure is perfectly optimized for MOR binding.

-

Synthetic Insight: The classical synthesis of Fentanyl involves several key steps, starting from precursors like N-Phenethyl-4-piperidone (NPP).[19] An optimized, high-yield, three-step synthesis has been reported which can be completed in a laboratory setting.[20] Due to its high potency and abuse potential, the precursors for Fentanyl synthesis are now under strict international control.[19]

Modern Approaches and Future Directions

Bioisosteric Replacement Strategies

To overcome challenges such as metabolic instability, toxicity, or poor pharmacokinetic profiles, medicinal chemists often employ bioisosteric replacement. This involves substituting a part of the molecule (e.g., a functional group or an entire ring) with another that has similar physical or chemical properties, with the goal of improving the drug's overall profile.[21]

-

Piperidine Ring Bioisosteres: The piperidine ring itself can be a site of metabolic oxidation, typically at the carbons alpha to the nitrogen. To block this, spirocyclic systems like azaspiro[3.3]heptane have been explored as bioisosteric replacements. These more rigid structures can also explore different vectors in space not accessible to a simple piperidine ring, potentially leading to improved selectivity.[22]

-

Aryl Ring Bioisosteres: The C4-phenyl group can be replaced with various heteroaromatic rings (e.g., pyridine, thiophene, pyrazole).[9] Introducing heteroatoms can alter the electronic properties of the ring, introduce new hydrogen bonding capabilities, improve solubility, and reduce CYP450-mediated metabolism.

Conclusion: An Enduring Legacy

The 4-arylpiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable adaptability has allowed for the development of blockbuster drugs targeting a wide array of receptors and transporters. The deep body of knowledge surrounding its synthesis and structure-activity relationships continues to provide a robust foundation for the design of new and improved therapeutics. Future research will undoubtedly leverage this scaffold in novel ways, incorporating modern design principles like bioisosterism and multi-target-directed ligands to address complex diseases with greater efficacy and safety.

References

-

Ahmadi, F., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]

-

Almansa, C., et al. (n.d.). Selected pharmacologically active 4-arylpiperidines. ResearchGate. Available at: [Link]

-

Micheli, F., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. Available at: [Link]

-

Nakane, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]

- Sivakumar, M., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

-

Gpatindia. (2020). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

-

American Chemical Society. (n.d.). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The general structure of bivalent ligand containing 4-anilido piperidine and N-aryl piperazine moieties. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile. Google Patents.

-

Mbadhi, M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]

-

Frolov, A. S., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). SN-22. Wikipedia. Available at: [Link]

-

Kim, D., et al. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 4-aryl-piperidine derivatives. Google Patents.

-

Poczta, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Valastin, J. C., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PubMed Central. Available at: [Link]

-

Takayama, T., et al. (2019). Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase. PubMed. Available at: [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

-

ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

-

Organic Letters. (2022). Synthesis of Fentanyl under Continuous Photoflow Conditions. ACS Publications. Available at: [Link]

-

PubMed. (n.d.). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) - PubMed. PubMed. Available at: [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. Available at: [Link]

-

Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. ScienceDirect. Available at: [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

PubMed. (n.d.). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. Available at: [Link]

-

PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Fentanyl. Wikipedia. Available at: [Link]

-

PubMed. (n.d.). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of haloperidol. ResearchGate. Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

PubMed. (2023). Aporphines: A privileged scaffold in CNS drug discovery. PubMed. Available at: [Link]

-

PubMed Central. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PubMed Central. Available at: [Link]

-

MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. ResearchGate. Available at: [Link]

-

Xu, J., et al. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Cell. Available at: [Link]

-

MDPI. (n.d.). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

-

United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. United States Sentencing Commission. Available at: [Link]

-

Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. Available at: [Link]

-

MDPI. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available at: [Link]

-

RSC Publishing. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... RSC Publishing. Available at: [Link]landing/2013/ob/c3ob40938g)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. ussc.gov [ussc.gov]

- 7. youtube.com [youtube.com]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unict.it [iris.unict.it]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 17. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 18. Fentanyl - Wikipedia [en.wikipedia.org]

- 19. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 20. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Phenylpiperidine Scaffold: A Pharmacophore-Driven Guide to Drug Design and Development

Introduction: The Enduring Legacy of the Phenylpiperidine Scaffold

The phenylpiperidine scaffold, a seemingly simple fusion of a phenyl group and a piperidine ring, represents one of the most prolific and enduring privileged structures in medicinal chemistry. Its remarkable versatility has given rise to a diverse array of therapeutic agents, most notably in the realm of analgesia, but also extending to treatments for a range of central nervous system (CNS) disorders. Phenylpiperidine-based drugs are a cornerstone in pain management and anesthesia, underscoring the profound impact of this chemical motif on human health.[1][2] This guide provides an in-depth technical exploration of the pharmacophore properties of the phenylpiperidine scaffold, offering researchers and drug development professionals a comprehensive understanding of its structure-activity relationships (SAR), key molecular interactions, and the experimental and computational methodologies used to unlock its therapeutic potential.

The Core Pharmacophore of Phenylpiperidine-Based Opioid Receptor Agonists

The archetypal activity of the phenylpiperidine scaffold is its potent agonism at the µ-opioid receptor (MOR), which is responsible for the profound analgesic effects of drugs like fentanyl and meperidine.[2] The fundamental pharmacophore for MOR activation by phenylpiperidine derivatives consists of a specific three-dimensional arrangement of key chemical features that are essential for molecular recognition and the initiation of the signaling cascade that leads to analgesia.[3]

A widely accepted pharmacophore model for phenylpiperidine-based MOR agonists includes:

-

A Positively Ionizable (PI) Feature: Typically, the piperidine nitrogen, which is protonated at physiological pH. This cationic center is believed to form a crucial ionic interaction with a negatively charged residue, such as Asp147 in the transmembrane helix 3 (TM3) of the µ-opioid receptor.[3]

-

An Aromatic (AR) Feature: The phenyl ring, which engages in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the receptor.

-

One or More Hydrogen Bond Acceptor (HBA) Features: These can be present in various substituents and are critical for anchoring the ligand in the binding pocket through hydrogen bonding with receptor residues.

The spatial relationship between these features is critical for potent agonist activity.

Caption: A generalized pharmacophore model for a phenylpiperidine-based µ-opioid receptor agonist.

Structure-Activity Relationship (SAR) of Phenylpiperidine Scaffolds

The pharmacological profile of phenylpiperidine derivatives can be finely tuned by strategic modifications at several key positions on the scaffold. Understanding these SARs is paramount for designing new chemical entities with desired potency, selectivity, and pharmacokinetic properties.

Modifications at the Piperidine Nitrogen (N-1 Position)

The substituent at the N-1 position significantly influences the analgesic potency. For many potent opioids, an N-phenethyl group is optimal.[4][5] This is exemplified by fentanyl, which is significantly more potent than its N-methyl analog. The phenethyl group is thought to provide additional hydrophobic interactions within the receptor binding pocket.

Modifications at the 4-Position

The substituents at the 4-position of the piperidine ring are critical for both potency and the nature of the pharmacological activity.

-

4-Anilino Substituents: The 4-anilino-N-phenethylpiperidine scaffold is the core of the highly potent fentanyl series of opioids.[4] The anilino nitrogen and the adjacent propanamide group in fentanyl are crucial for its high affinity and efficacy.

-

4-Aryl and 4-Carboalkoxy Substituents: In the meperidine series, a 4-phenyl group and a 4-carboethoxy group are key features.[5] Modifications to the ester group can modulate potency and duration of action.

Modifications on the Phenyl Ring

Substitution on the 4-phenyl ring can also impact activity. For instance, in the meperidine series, a meta-hydroxyl group on the phenyl ring can enhance analgesic potency.

The following table summarizes the SAR for a selection of fentanyl analogs, highlighting the impact of substitutions on µ-opioid receptor binding affinity.

| Compound | R1 (N-1 substituent) | 4-Position Substituent | µ-Opioid Receptor Ki (nM) |

| Fentanyl | Phenethyl | N-phenylpropanamide | 0.39 |

| Sufentanil | Thienylethyl | N-phenylpropanamide | 0.138 |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | N-phenylpropanamide | ~1.1 |

| Remifentanil | Methyl propanoate-ethyl | N-phenylpropanamide | ~1.8 |

| Meperidine | Methyl | 4-Carboethoxy-4-phenyl | >100 |

Data compiled from multiple sources.[6][7]

Experimental Protocols for Pharmacophore Elucidation

The determination of the pharmacophoric properties of a novel series of phenylpiperidine derivatives relies on a synergistic interplay of chemical synthesis and biological evaluation.

Synthesis of Phenylpiperidine Analogs: A Representative Protocol

The synthesis of a diverse library of analogs is the first crucial step in any SAR study. A common route to 4-substituted-4-phenylpiperidines involves the synthesis of a 4-piperidone intermediate.[8]

Step-by-Step Synthesis of N-benzyl-4-piperidone:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzylamine (1 equivalent), and methyl acrylate (2.2 equivalents) in methanol.

-

Michael Addition: Heat the mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the diester intermediate.

-

Dieckmann Condensation: After cooling the reaction mixture, add a solution of sodium methoxide in methanol (2.5 equivalents). Heat the mixture to reflux for 4-6 hours. This cyclization reaction forms the β-ketoester.

-

Hydrolysis and Decarboxylation: To the cooled reaction mixture, add concentrated hydrochloric acid and heat to reflux for 12-24 hours. This step hydrolyzes the ester and promotes decarboxylation to yield the desired N-benzyl-4-piperidone.

-

Workup and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This N-benzyl-4-piperidone is a versatile intermediate that can be further modified at the 4-position (e.g., through Grignard reactions to introduce the phenyl group) and the N-1 position (e.g., debenzylation followed by alkylation with different substituents).

Caption: A simplified workflow for the synthesis of a 4-piperidone intermediate.

Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] A competition binding assay is typically used to determine the inhibitory constant (Ki) of a novel, unlabeled compound against a known radiolabeled ligand for the target receptor.

Detailed Protocol for a µ-Opioid Receptor Competition Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a high-affinity, selective radiolabeled ligand for the µ-opioid receptor, such as [³H]DAMGO.[10]

-

Competition Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Cell membranes (a predetermined amount of protein, e.g., 10-20 µg).

-

A fixed concentration of the radioligand (typically at or below its Kd value, e.g., 1 nM [³H]DAMGO).

-

A range of concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For the determination of non-specific binding, a high concentration of a known non-radioactive ligand (e.g., 10 µM naloxone) is added to a set of wells.

-

For the determination of total binding, only the radioligand and membranes are added.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC₅₀ value of the test compound. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Computational Approaches to Phenylpiperidine Pharmacophore Modeling

Computational methods are indispensable tools for rational drug design, allowing for the efficient screening of large compound libraries and the optimization of lead compounds.

Ligand-Based Pharmacophore Modeling

When the 3D structure of the target receptor is unknown, a ligand-based approach can be employed.[11] This method relies on a set of known active compounds to deduce a common pharmacophore hypothesis.

Step-by-Step Workflow for Ligand-Based Pharmacophore Modeling using Discovery Studio:

-

Training Set Selection: Curate a set of structurally diverse phenylpiperidine derivatives with a wide range of binding affinities for the target receptor. Divide this set into a training set (to generate the model) and a test set (to validate the model).

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as it ensures that the bioactive conformation is likely to be included in the analysis.

-

Pharmacophore Feature Identification: Identify the key pharmacophoric features (e.g., HBA, HBD, PI, AR, HY) present in the training set molecules.

-

Common Feature Pharmacophore Generation (HipHop Algorithm): The HipHop algorithm in Discovery Studio identifies common pharmacophore features among the most active compounds in the training set. It generates a series of pharmacophore hypotheses ranked based on how well they map to the active molecules.

-

Quantitative SAR (QSAR) Pharmacophore Generation (HypoGen Algorithm): The HypoGen algorithm generates pharmacophore models that correlate with the biological activity of the training set compounds. It creates hypotheses with predictive power, where the estimated activity of a compound is based on how well it fits the pharmacophore.

-

Model Validation: The generated pharmacophore models are validated using the test set and/or by statistical methods such as Fischer's randomization test. A good model should be able to distinguish between active and inactive compounds with high accuracy.

-

Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large compound databases to identify novel molecules that possess the desired pharmacophoric features.

Caption: A workflow for ligand-based pharmacophore modeling.

Beyond Opioid Receptors: The Phenylpiperidine Scaffold in Other CNS Targets

The versatility of the phenylpiperidine scaffold extends beyond the opioid system. By modulating the substituents, it is possible to design ligands that selectively target other CNS receptors.

Dopamine D2 Receptor Ligands

Certain 4-phenylpiperidine derivatives have been developed as potent and selective ligands for the dopamine D2 receptor, with applications in the treatment of neuropsychiatric disorders such as schizophrenia.[12][13] The SAR for D2 receptor affinity often differs significantly from that of opioid receptors. For example, the nature of the N-1 substituent is critical for D2 affinity and functional activity, with different alkyl and aralkyl groups conferring antagonist, partial agonist, or full agonist properties.[13]

Chemokine CCR5 Receptor Antagonists

The phenylpiperidine scaffold has also been successfully employed in the development of antagonists for the chemokine CCR5 receptor, a key target in HIV therapy.[14][15] In this context, the pharmacophore typically involves a basic nitrogen (the piperidine nitrogen) and two hydrophobic groups. The SAR studies for these antagonists focus on optimizing the substituents on the phenyl and piperidine rings to achieve high affinity and selectivity for CCR5.[15]

Conclusion: A Privileged Scaffold with a Bright Future

The phenylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutics. Its conformational pre-organization and the ability to readily introduce diverse chemical functionality at key positions have allowed medicinal chemists to fine-tune its pharmacodynamic and pharmacokinetic properties to an impressive degree. A deep understanding of its pharmacophore properties, guided by a synergistic application of synthetic chemistry, biological evaluation, and computational modeling, will undoubtedly continue to fuel the discovery of novel and improved medicines for a host of human diseases. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug developers to continue to unlock the immense therapeutic potential of this remarkable scaffold.

References

-

BIOVIA Discovery Studio®. Dassault Systèmes. [Link]

-

Piperidine Synthesis. - DTIC. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

4-Phenylpiperidine – Knowledge and References. Taylor & Francis. [Link]

-

DOT Language. Graphviz. [Link]

-

Opioid Pharmacology. Pain Physician. [Link]

-

On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed. [Link]

-

Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. Unife. [Link]

-

Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

-

Non-opioid psychiatric medications for chronic pain: systematic review and meta-analysis. Frontiers. [Link]

-

CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. [Link]

-

Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PMC. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF. [Link]

-

Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Capturing novel non-opioid pain targets. PMC. [Link]

-

Basic opioid pharmacology: an update. PMC. [Link]

-

Non-opioid strategies for acute pain management. ResearchGate. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Structure Activity Relationship (SAR) of Morphine Analogues. YouTube. [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. BIOVIA. [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Request PDF. [Link]

-

Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. [Link]

-

Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. PubMed. [Link]

-

Mechanism-based nonopioid analgesic targets. PubMed. [Link]

-

µ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

A Quick Introduction to Graphviz. [Link]

-

Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

-

Drug Design Open Access Journals. Juniper Publishers. [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

-

Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

-

Quantitative Structure-Activity Relationship Analysis of the Effect of Metoclopramide and Related Compounds on the Surface Ionization of Fumed Silica. PubMed. [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Ovid. [Link]

Sources

- 1. Capturing novel non-opioid pain targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. painphysicianjournal.com [painphysicianjournal.com]

- 7. ovid.com [ovid.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Ethoxyphenyl)piperidine: Technical Handling & Application Guide

[1]

CAS Number: 37656-48-7 Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol [1]

Part 1: Chemical Profile & Strategic Distinction[1][2]

The Identity Crisis: Specificity in Synthesis

In pharmaceutical development, 4-(4-Ethoxyphenyl)piperidine is frequently misidentified due to nomenclature similarities. It is not 4-ethoxypiperidine (CAS 1122-86-7), nor is it the regulated fentanyl precursor N-phenethyl-4-piperidone (NPP).[1]

This compound is a 4-arylpiperidine scaffold , primarily utilized as a high-value intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically as a precursor or reference standard for Paroxetine (Impurity C). Its lipophilic ethoxy-phenyl tail combined with the reactive secondary amine head makes it a versatile nucleophile in medicinal chemistry.

Physicochemical Properties Table

Data synthesized from supplier analysis and structural analog read-across.

| Property | Value / Description | Operational Implication |

| Appearance | Off-white to pale yellow solid | Discoloration indicates oxidation (N-oxide formation).[1][2] |

| Melting Point | 174–176 °C (Typical) | High MP suggests stability, but requires solid-handling protocols to prevent dust generation.[1][2] |

| Solubility | Low in Water; High in DMSO, DCM, Methanol | Critical: Do not use aqueous waste streams for initial cleanup; organic solvent wash required.[1][2] |

| pKa (Calc.) | ~9.8 (Piperidine nitrogen) | Acts as a strong base; incompatible with acid chlorides without scavengers.[1][2] |

| Hygroscopicity | Low to Moderate | Store under inert atmosphere (Argon) to prevent carbonate formation.[1][2] |

Part 2: Hazard Architecture & Mechanistic Toxicology[2]

The "Amine-Lipophilicity" Risk Multiplier

Standard SDSs list this compound as an Irritant (H315/H319). However, expert handling requires understanding the mechanistic toxicology :

-

Corrosivity Potential: As a secondary amine, the lone pair on the nitrogen is highly nucleophilic. Upon contact with moist mucous membranes (eyes/lungs), it protonates rapidly, generating hydroxide ions (

) locally, leading to alkaline burns. -

Transdermal Transport: Unlike simple piperidine, the 4-ethoxyphenyl group significantly increases lipophilicity (LogP > 2.5). This allows the molecule to penetrate the lipid bilayer of the stratum corneum more effectively than smaller amines.[1]

-

Result: Skin exposure is not just a surface burn hazard; it carries a risk of systemic absorption.[1]

-

GHS Classification (Harmonized)

Part 3: Operational Safety – A Self-Validating System[1]

Safety is not a checklist; it is a workflow where each step validates the safety of the next.

Engineering Controls & PPE Workflow

-

Glove Selection: Latex is insufficient for aryl-piperidines due to permeation risks.[1] Use Nitrile (minimum 0.11mm thickness) or "Double-Gloving" (PE laminate under Nitrile) for solution handling.

-

Static Control: As a dry powder with an organic backbone, electrostatic discharge (ESD) is a risk during weighing. Use an ionizing blower or anti-static weighing boats.[1]

The "Quench-First" Cleanup Protocol

Never wipe a dry powder spill with a wet cloth (creates caustic slurry).

-

Cover spill with dry absorbent (Vermiculite).

-

Neutralize with dilute acetic acid (5%) only if in a controlled hood environment to manage exotherms.

-

Solubilize residue with Ethanol/DCM before final water wash.[1]

Visualizing the Risk Assessment

The following diagram illustrates the decision logic for handling 4-(4-Ethoxyphenyl)piperidine.

Caption: Operational logic flow distinguishing between solid-state inhalation risks and solution-state permeation risks.

Part 4: Synthesis & Application Context[1][2][7]

Pharmacophore Utility

This molecule serves as the nucleophilic backbone for Paroxetine analogs.[1] The secondary amine attacks electrophilic alkyl halides (e.g., sesamol derivatives) to form the final drug scaffold.

Key Reaction Profile:

-

Nucleophilicity: High. Reacts readily with alkyl halides, acid chlorides, and sulfonyl chlorides.

-

Oxidation Sensitivity: The piperidine ring is susceptible to N-oxidation if left in solution with peroxides or exposed to air for prolonged periods.[1]

Synthesis Workflow Diagram

The diagram below details the typical application pathway of this intermediate in a drug discovery context.

Caption: Nucleophilic substitution pathway showing the transformation of the piperidine intermediate into active pharmaceutical ingredients.

Part 5: Emergency Response Protocols

Ocular Exposure (The "15-Minute Rule")

Because amines penetrate corneal tissue rapidly:[1]

-

Immediate Flush: Do not wait for sterile saline. Use nearest water source immediately.

-

Duration: Flush for a mandatory 15 minutes . Alkaline burns often feel "soapy" rather than painful initially, leading to premature cessation of flushing.

-

pH Check: Verify eye surface pH is neutral (7.0–7.5) before stopping.

Inhalation[1][2][3][5]

References

-

Structural Analog Toxicity (Piperidine Class) National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. [Link]

-

Pharmaceutical Application (Paroxetine Impurities) Pharmaffiliates. "Paroxetine Hydrochloride Hemihydrate - Impurity C Data Sheet."[1][9] [Link][6][10][9][11]

-

General Handling of Secondary Amines ECHA (European Chemicals Agency). "Registration Dossier - Piperidine."[1] [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.com [fishersci.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Ethoxyphenyl)piperidine from 4-Piperidone

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a detailed guide for the synthesis of 4-(4-ethoxyphenyl)piperidine, a key intermediate in drug discovery, starting from 4-piperidone. We present a robust and scalable two-pathway synthetic approach. The primary protocol details a classic Grignard reaction followed by dehydration and reduction, a method valued for its reliability and use of readily available reagents. A second, alternative protocol outlines a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering an elegant route with high functional group tolerance. This guide is designed for researchers in synthetic and medicinal chemistry, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction: The Significance of the 4-Arylpiperidine Moiety

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals.[1][2] When functionalized at the 4-position with an aryl group, this scaffold gains significant biological importance, notably in the development of opioid analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs).[3][4] The target molecule, 4-(4-ethoxyphenyl)piperidine, serves as a crucial building block for compounds such as the paroxetine-related impurity, trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine.[5][6]

The synthesis of this target molecule from 4-piperidone presents a core chemical challenge: the formation of a carbon-carbon bond at the C4 position of the piperidine ring. The reactivity of 4-piperidone is dominated by its ketone functionality, which can be exploited for various C-C bond-forming reactions. However, the presence of the secondary amine (NH) group necessitates a protection strategy to prevent unwanted side reactions, such as N-alkylation or interference with organometallic reagents.

This guide will explore two primary synthetic strategies, beginning with the essential N-protection of the 4-piperidone starting material.

Workflow Overview

The overall synthetic plan involves a multi-step process that ensures efficiency and purity. The initial protection of the piperidine nitrogen is followed by the key C-C bond formation step, and finally, deprotection to yield the target compound.

Caption: General workflow for the synthesis of 4-(4-ethoxyphenyl)piperidine.

Safety and Reagent Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

| Reagent | CAS Number | Key Hazards | Handling Precautions |

| 4-Piperidone Monohydrate Hydrochloride | 40064-34-4 | Skin/eye irritant, may cause respiratory irritation.[7][8] | Avoid breathing dust.[7] Keep refrigerated in a dry, well-ventilated place.[7] |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Flammable, irritant, sensitizer. | Store in a cool place. Handle with care to avoid contact and inhalation. |

| 4-Bromo-phenetole | 589-10-6 | Irritant. | Standard chemical handling procedures. |

| Magnesium Turnings | 7439-95-4 | Flammable solid. Reacts with water. | Handle under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is flame-dried. |

| Palladium Catalysts (e.g., Pd(PPh₃)₄) | 14221-01-3 | Toxic, sensitizer. | Handle in a fume hood, avoid creating dust. |

| 4-Ethoxyphenyl-boronic acid | 2224-76-2 | Irritant. | Standard chemical handling procedures. |

| Triflic Anhydride (Tf₂O) | 358-23-6 | Corrosive, severe skin and eye burns, water-reactive. | Handle with extreme caution under an inert atmosphere. Use a syringe for transfers. |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Severe skin and eye burns, toxic upon inhalation. | Handle in a fume hood with appropriate PPE. Dispense with care. |

Detailed Synthesis Protocol 1: Grignard Reaction Pathway

This pathway is a robust and cost-effective method that proceeds in four main stages: N-protection, Grignard reagent formation, Grignard addition, and finally, dehydration/reduction followed by deprotection.

Part A: N-Protection of 4-Piperidone

The secondary amine of 4-piperidone must be protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.

Experimental Protocol:

-

To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane, add sodium carbonate (Na₂CO₃) (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved and the solution is basic.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is often a white solid of sufficient purity for the next step.[9]

Part B: Grignard Addition to N-Boc-4-Piperidone

The core C-C bond is formed by the nucleophilic attack of the 4-ethoxyphenylmagnesium bromide Grignard reagent on the carbonyl carbon of N-Boc-4-piperidone.

Caption: Mechanism of Grignard addition to N-Boc-4-piperidone.

Experimental Protocol:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings (1.5 eq) to the flask.

-

Add a solution of 4-bromo-phenetole (1.3 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.